molecular formula C8H8ClNOS B2986317 4-Chloro-3-methoxybenzenecarbothioamide CAS No. 1514086-83-9

4-Chloro-3-methoxybenzenecarbothioamide

Cat. No.: B2986317
CAS No.: 1514086-83-9
M. Wt: 201.67
InChI Key: PVQWJGOFAYCZAN-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxybenzenecarbothioamide is a thioamide derivative featuring a benzene ring substituted with a chlorine atom at position 4, a methoxy group at position 3, and a carbothioamide (-C(S)NH₂) functional group. Thioamides are sulfur analogs of amides, where the oxygen atom in the carbonyl group is replaced by sulfur. This substitution enhances their utility in coordination chemistry, heterocyclic synthesis, and pharmacological applications due to increased thiophilicity and unique electronic properties .

Properties

IUPAC Name

4-chloro-3-methoxybenzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNOS/c1-11-7-4-5(8(10)12)2-3-6(7)9/h2-4H,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQWJGOFAYCZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methoxybenzenecarbothioamide can be achieved through several methods. One common approach involves the reaction of 4-chloro-3-methoxybenzoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methoxybenzenecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can yield corresponding amines or thiols, depending on the reducing agent used.

    Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alkoxides, in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-methoxybenzenecarbothioamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methoxybenzenecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or proteins, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Methoxybenzenecarbothioamide

  • Structure : Lacks the chlorine substituent, with a methoxy group exclusively at position 3.
  • Applications : Acts as a ligand in coordination chemistry (e.g., forming complexes with transition metals) and serves as a precursor for heterocyclic compounds such as thiazoles and thiadiazoles .
  • In contrast, the chlorine atom in 4-chloro-3-methoxybenzenecarbothioamide introduces an electron-withdrawing effect, which may alter acidity of the thioamide group and metal-binding affinity .

N-[(4-Chlorophenyl)methoxymethyl]-4-methoxybenzenecarbothioamide

  • Structure : Contains a 4-chlorophenyl group attached via a methoxymethyl (-CH₂-O-CH₃) linker to the benzene ring. The methoxy group is at position 4, differing from the target compound’s 3-methoxy substitution.
  • Synthetic Route : A feasible synthesis involves multi-step functionalization, including chlorination and methoxymethylation, with yields dependent on reaction optimization .
  • However, its increased lipophilicity may enhance membrane permeability in biological systems .

Comparative Analysis Table

Property This compound 4-Methoxybenzenecarbothioamide N-[(4-Chlorophenyl)methoxymethyl]-4-methoxybenzenecarbothioamide
Substituents 4-Cl, 3-OCH₃, -C(S)NH₂ 4-OCH₃, -C(S)NH₂ 4-OCH₃, N-(4-Cl-C₆H₄-CH₂-OCH₃), -C(S)NH₂
Electronic Effects Mixed EWG (Cl) and EDG (OCH₃) EDG (OCH₃) dominant EDG (OCH₃) and steric bulk from methoxymethyl
Coordination Chemistry Likely enhanced thiophilicity due to Cl Forms stable metal complexes Reduced coordination flexibility due to steric hindrance
Biological Relevance Potential antimicrobial activity* Reported as synthetic intermediate Improved lipophilicity for bioactivity*

*Inferred from substituent trends; direct data unavailable.

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